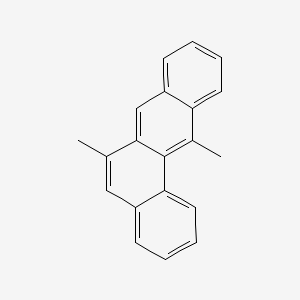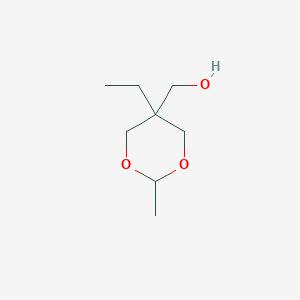
9-Chlorotriptycene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chlorotriptycene is a derivative of triptycene, a unique hydrocarbon with a paddlewheel or propeller-shaped molecule. The characteristic structure of triptycene is composed of three benzene rings joined by two sp³ carbon atoms in a D₃h-symmetric structure with a barrelene core
Méthodes De Préparation
The synthesis of 9-Chlorotriptycene typically involves the chlorination of triptycene. One common method is the reaction of triptycene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 9th position . Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
9-Chlorotriptycene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 9-hydroxytriptycene.
Oxidation Reactions: Oxidizing agents like potassium permanganate can oxidize this compound to form corresponding quinones.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce this compound to form triptycene.
Common reagents and conditions used in these reactions include iron(III) chloride for chlorination, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
9-Chlorotriptycene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 9-Chlorotriptycene involves its interaction with specific molecular targets and pathways. For example, its derivatives can act as catalysts in various chemical reactions, facilitating the formation of desired products by lowering the activation energy . The unique structure of this compound allows it to engage in specific molecular interactions, such as hydrogen bonding and nonbonding interactions, which contribute to its reactivity and functionality .
Comparaison Avec Des Composés Similaires
9-Chlorotriptycene can be compared with other similar compounds, such as:
9-Bromotriptycene: Similar in structure but with a bromine atom instead of chlorine.
9-Hydroxytriptycene: Formed by the substitution of the chlorine atom with a hydroxyl group.
9-Phosphinotriptycene: Substituted with a phosphine group, used as a model for studying restricted rotation in the solid state.
Propriétés
Numéro CAS |
793-40-8 |
|---|---|
Formule moléculaire |
C20H13Cl |
Poids moléculaire |
288.8 g/mol |
Nom IUPAC |
1-chloropentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C20H13Cl/c21-20-16-10-4-1-7-13(16)19(14-8-2-5-11-17(14)20)15-9-3-6-12-18(15)20/h1-12,19H |
Clé InChI |
ZTEWLSXIOIOWMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


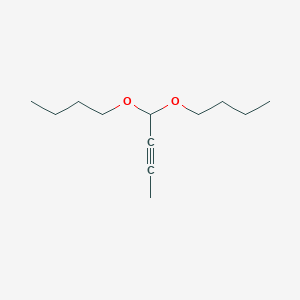
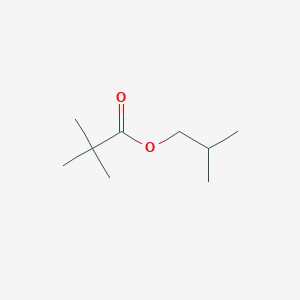
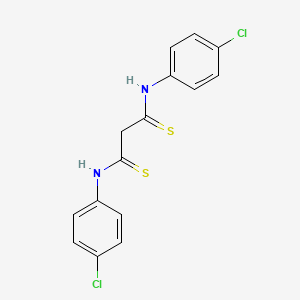
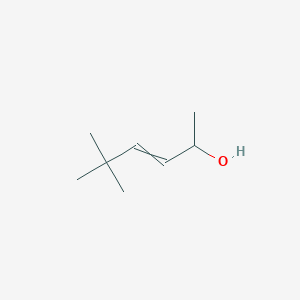
![Pyrido[2,1-a]isoquinolin-5-ium](/img/structure/B14749153.png)
![[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium](/img/structure/B14749155.png)

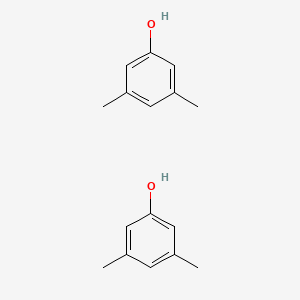
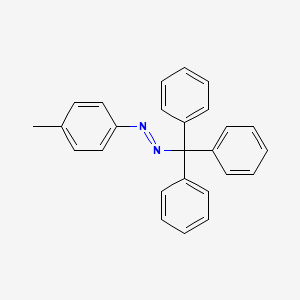
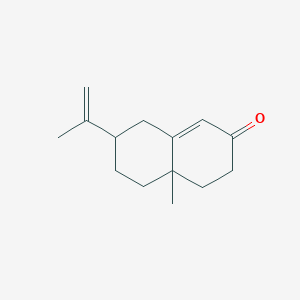
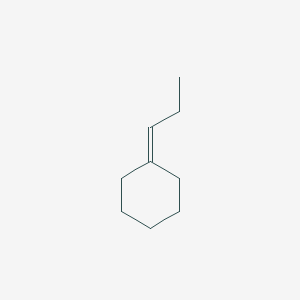
![2-(2-pyridin-3-ylethynyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14749190.png)
